molecular formula C43H56N4O3 B12415529 RIP1/RIP3/MLKL activator 1

RIP1/RIP3/MLKL activator 1

Cat. No.: B12415529
M. Wt: 676.9 g/mol
InChI Key: QLFCJGYFBTYJGC-RSWNTZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

RIP1/RIP3/MLKL activator 1 is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the formation of a quinoline core structure, followed by functionalization to introduce the necessary substituents . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

RIP1/RIP3/MLKL activator 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

RIP1/RIP3/MLKL activator 1 has a wide range of scientific research applications, including:

Mechanism of Action

RIP1/RIP3/MLKL activator 1 exerts its effects by activating the RIP1/RIP3/MLKL pathway, leading to necroptosis. The compound induces the phosphorylation of RIP1 and RIP3, which subsequently phosphorylate MLKL. Phosphorylated MLKL translocates to the plasma membrane, causing membrane disruption and cell death . This pathway is distinct from apoptosis and involves different molecular targets and signaling mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C43H56N4O3

Molecular Weight

676.9 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,14aS)-N-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide

InChI

InChI=1S/C43H56N4O3/c1-27-31-14-15-34-41(7,32(31)22-33(48)36(27)49)19-21-43(9)35-23-40(6,17-16-39(35,5)18-20-42(34,43)8)37(50)44-24-30-26-47(46-45-30)25-28-10-12-29(13-11-28)38(2,3)4/h10-15,22,26,35,49H,16-21,23-25H2,1-9H3,(H,44,50)/t35?,39-,40-,41+,42-,43+/m1/s1

InChI Key

QLFCJGYFBTYJGC-RSWNTZNOSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O

Origin of Product

United States

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